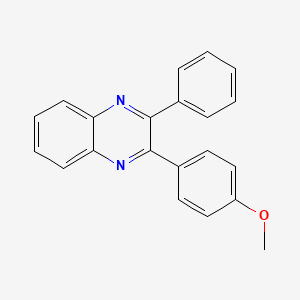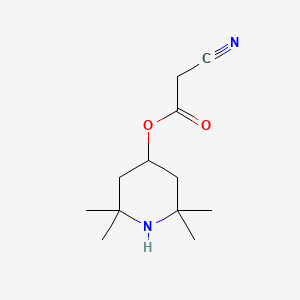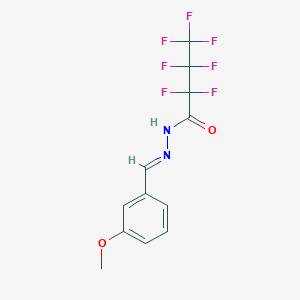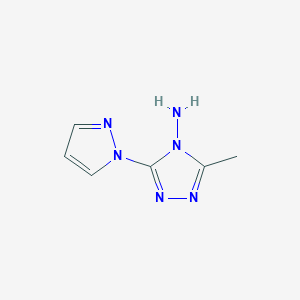![molecular formula C15H12ClN3S B14949420 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B14949420.png)
2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE is a compound that combines the structural features of benzothiazole and hydrazone. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Hydrazones, on the other hand, are known for their applications in organic synthesis and medicinal chemistry . The combination of these two moieties in a single compound can potentially lead to enhanced biological activities and novel applications.
Méthodes De Préparation
The synthesis of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE typically involves the condensation of 1-(4-chlorophenyl)-1-ethanone with 1,3-benzothiazol-2-yl hydrazine. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . The reaction can be represented as follows:
1-(4-chlorophenyl)-1-ethanone+1,3-benzothiazol-2-yl hydrazine→1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors involved in various biological processes . The hydrazone moiety can form stable complexes with metal ions, which can enhance its biological activity . The compound may exert its effects through the inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)hydrazine: This compound has a similar structure but lacks the hydrazone moiety.
1-(4-chlorophenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)amine: This compound has an amine group instead of a hydrazone group.
1-(4-chlorophenyl)-1-ethanone 1-(1,3-benzothiazol-2-yl)oxime: This compound has an oxime group instead of a hydrazone group.
The uniqueness of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE lies in its combination of benzothiazole and hydrazone moieties, which can lead to enhanced biological activities and novel applications .
Propriétés
Formule moléculaire |
C15H12ClN3S |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12ClN3S/c1-10(11-6-8-12(16)9-7-11)18-19-15-17-13-4-2-3-5-14(13)20-15/h2-9H,1H3,(H,17,19)/b18-10+ |
Clé InChI |
BIDZCDUCZHIKMO-VCHYOVAHSA-N |
SMILES isomérique |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14949341.png)
![2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)](/img/structure/B14949346.png)

![(3Z)-3-{[4-chloro-2-(phenylcarbonyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B14949354.png)
![4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14949362.png)
![4,4'-methanediylbis[2-({(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol]](/img/structure/B14949364.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)
![4-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14949390.png)


![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)

